1-(1,4-Oxazepan-4-yl)ethan-1-one
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Overview
Description
1-(1,4-Oxazepan-4-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO2. It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazepane family.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,4-Oxazepan-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-1,4-oxazepane with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Oxazepan-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce oxazepane alcohols .
Scientific Research Applications
1-(1,4-Oxazepan-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Oxazepan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(1,4-Oxazepan-4-yl)ethanol: Similar structure but with an alcohol functional group.
1-(1,4-Oxazepan-4-yl)amine: Contains an amine group instead of a ketone.
1-(1,4-Oxazepan-4-yl)methanone: A related compound with a different substitution pattern.
Uniqueness: 1-(1,4-Oxazepan-4-yl)ethan-1-one is unique due to its specific combination of a seven-membered ring with both nitrogen and oxygen atoms and a ketone functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-(1,4-oxazepan-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFXVZIBSQSSNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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